molecular formula C15H16N2O3 B6391103 2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261960-07-9

2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391103
CAS No.: 1261960-07-9
M. Wt: 272.30 g/mol
InChI Key: DQJSCNNNDMHDSM-UHFFFAOYSA-N
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Description

2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with an amino group, an ethoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the ethoxy and methyl groups can be achieved through electrophilic aromatic substitution reactions.

    Amination: The amino group can be introduced via nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Large-scale production may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar structure but lacks the ethoxy and carboxylic acid groups.

    2-Amino-4-ethoxy-5-methylpyridine: Similar but with different substitution patterns.

    Pyridine-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-20-11-4-5-12(9(2)6-11)10-7-13(15(18)19)14(16)17-8-10/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJSCNNNDMHDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687800
Record name 2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-07-9
Record name 2-Amino-5-(4-ethoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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